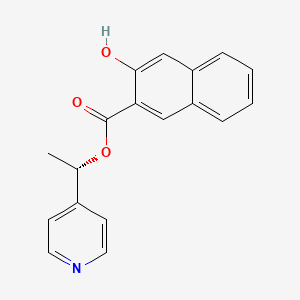![molecular formula C33H23N3 B12536853 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 651724-38-8](/img/structure/B12536853.png)
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C33H23N3 and a molecular weight of 461.556 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl and pyridine rings. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common synthetic route includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings. Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as:
4-Phenylphenol: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Tetra-(4-pyridylphenyl)ethylene: Used in the development of advanced materials and studied for its unique photophysical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
651724-38-8 |
|---|---|
Molecular Formula |
C33H23N3 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C33H23N3/c1-2-8-24(9-3-1)25-12-14-26(15-13-25)27-16-18-28(19-17-27)29-22-32(30-10-4-6-20-34-30)36-33(23-29)31-11-5-7-21-35-31/h1-23H |
InChI Key |
BHQXPNGALWEXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


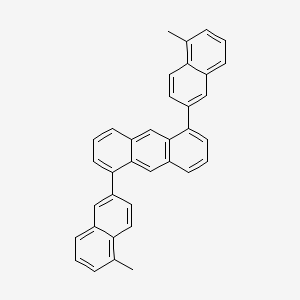
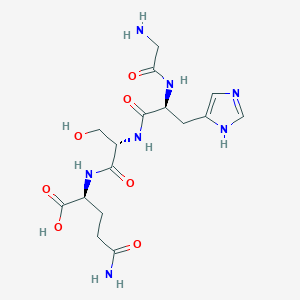
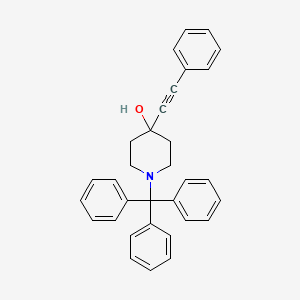
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
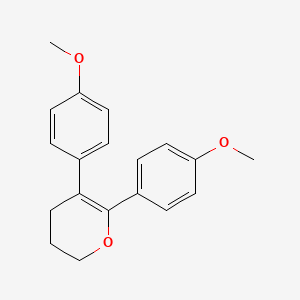
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
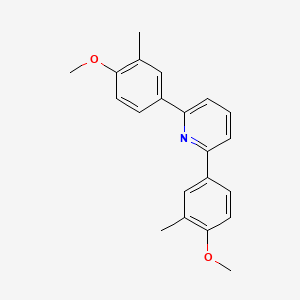
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
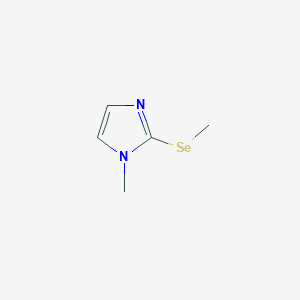
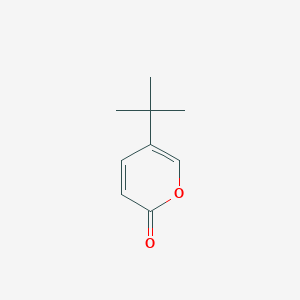
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
